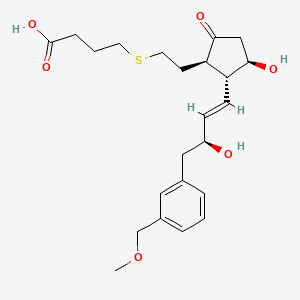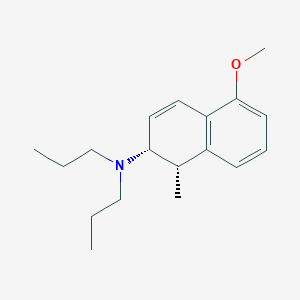
NG-HydroXy-L-arginine Monoacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NG-HydroXy-L-arginine Monoacetate is a compound that plays a crucial role in the biosynthesis of nitric oxide, a vital signaling molecule in various physiological processes. It is a key intermediate in the conversion of L-arginine to nitric oxide and citrulline by nitric oxide synthase (NOS). This compound is also known for its ability to inhibit arginase, an enzyme that competes with NOS for L-arginine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
NG-HydroXy-L-arginine Monoacetate is synthesized through the NADPH-dependent hydroxylation of L-arginine. This reaction is catalyzed by nitric oxide synthase (NOS), resulting in the formation of NG-HydroXy-L-arginine, which can then be converted to its monoacetate form .
Industrial Production Methods
Industrial production of this compound typically involves the use of biotechnological processes, where genetically engineered microorganisms are employed to produce the compound in large quantities. These microorganisms are designed to express high levels of NOS, facilitating the efficient conversion of L-arginine to this compound .
Analyse Des Réactions Chimiques
Types of Reactions
NG-HydroXy-L-arginine Monoacetate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to nitric oxide and citrulline by the cytochrome P450 system
Reduction: Although less common, reduction reactions can also occur under specific conditions.
Substitution: This compound can participate in substitution reactions, particularly in the presence of strong nucleophiles
Common Reagents and Conditions
Oxidation: Cytochrome P450 enzymes are commonly used to oxidize this compound to nitric oxide and citrulline
Reduction: Reducing agents such as sodium borohydride can be used under controlled conditions.
Substitution: Strong nucleophiles like hydroxylamine can facilitate substitution reactions
Major Products
The major products formed from the oxidation of this compound are nitric oxide and citrulline .
Applications De Recherche Scientifique
NG-HydroXy-L-arginine Monoacetate has a wide range of scientific research applications:
Chemistry: It is used as a key intermediate in the synthesis of nitric oxide, which is essential for various chemical reactions and processes
Biology: In biological research, it is used to study the role of nitric oxide in cellular signaling and regulation
Medicine: This compound is investigated for its potential therapeutic applications, particularly in cardiovascular diseases, where nitric oxide plays a protective role
Industry: It is used in the production of nitric oxide-releasing materials and compounds, which have applications in various industrial processes
Mécanisme D'action
NG-HydroXy-L-arginine Monoacetate exerts its effects primarily through its role as an intermediate in the biosynthesis of nitric oxide. The compound is formed by the NADPH-dependent hydroxylation of L-arginine, catalyzed by nitric oxide synthase (NOS). Once formed, this compound can be efficiently oxidized to nitric oxide and citrulline by the cytochrome P450 system . Nitric oxide then acts as a signaling molecule, regulating various physiological processes such as vasodilation, neurotransmission, and immune response .
Comparaison Avec Des Composés Similaires
Similar Compounds
NG-Methyl-L-arginine Monoacetate: Another intermediate in the biosynthesis of nitric oxide, but with a methyl group instead of a hydroxyl group
Nω-Hydroxy-nor-L-arginine Diacetate: A similar compound with a different acetylation pattern
Nω-Nitro-L-arginine Methyl Ester Hydrochloride: A nitric oxide synthase inhibitor with a nitro group
Uniqueness
NG-HydroXy-L-arginine Monoacetate is unique due to its specific role in the biosynthesis of nitric oxide and its ability to inhibit arginase. This dual functionality makes it a valuable compound in both research and industrial applications .
Propriétés
Formule moléculaire |
C8H18N4O5 |
|---|---|
Poids moléculaire |
250.25 g/mol |
Nom IUPAC |
[(1S)-4-[[amino-(hydroxyamino)methylidene]amino]-1-carboxybutyl]azanium;acetate |
InChI |
InChI=1S/C6H14N4O3.C2H4O2/c7-4(5(11)12)2-1-3-9-6(8)10-13;1-2(3)4/h4,13H,1-3,7H2,(H,11,12)(H3,8,9,10);1H3,(H,3,4)/t4-;/m0./s1 |
Clé InChI |
VYMCYRPQICLHKC-WCCKRBBISA-N |
SMILES isomérique |
CC(=O)[O-].C(C[C@@H](C(=O)O)[NH3+])CN=C(N)NO |
SMILES canonique |
CC(=O)[O-].C(CC(C(=O)O)[NH3+])CN=C(N)NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-methoxyphenyl)sulfonyl-[(2S)-4-methyl-2-[[(2S)-1-phenylmethoxycarbonylpyrrolidine-2-carbonyl]amino]pentanoyl]amino]acetic acid](/img/structure/B10771615.png)


![5-[[12-[[(3S,3aR,4S,6S,6aR,7S,9bS)-6-acetyloxy-3,3a-dihydroxy-3,6,9-trimethyl-7-octanoyloxy-2,8-dioxo-5,6a,7,9b-tetrahydro-4H-azuleno[4,5-b]furan-4-yl]oxy]-12-oxododecyl]amino]-2-amino-5-oxopentanoic acid](/img/structure/B10771647.png)
![4-[(6-methoxy-3,8-dimethyl-2H-pyrazolo[3,4-b]quinolin-4-yl)methyl]-1,4-oxazepane](/img/structure/B10771649.png)
![(2S)-2-amino-N-{[4-(3,5-dimethylphenoxy)-3-methylphenyl]methyl}propanamide](/img/structure/B10771654.png)
![(2R,3R)-2-benzhydryl-N-[(2-iodanylphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B10771661.png)
![(3S)-3-(2-{2-benzyl-6-[(3S,4R)-3-hydroxy-4-methoxypyrrolidin-1-yl]pyridin-3-yl}ethynyl)-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B10771671.png)
![1-[4-Amino-2-[[2-[[2-[[2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B10771676.png)
![2-[(4-methoxyphenyl)sulfonyl-[4-methyl-2-[(1-phenylmethoxycarbonylpyrrolidine-2-carbonyl)amino]pentanoyl]amino]acetic acid](/img/structure/B10771677.png)

![ethyl 4-[[2-[[(5Z)-5-(2,6-dioxo-1,3-dipropylpurin-8-ylidene)-1-methyl-2H-pyrazol-3-yl]oxy]acetyl]amino]benzoate](/img/structure/B10771683.png)
![1-[4-(3-Hydroxypropyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol](/img/structure/B10771689.png)
![(1S,5S)-tert-butyl 3-(5-methyl-6-(2-methylpyridin-3-yloxy)pyrimidin-4-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B10771699.png)
